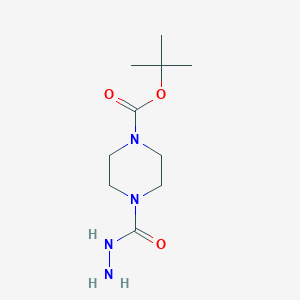

Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine itself is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The tert-butyl group is a common protecting group in organic synthesis, and the hydrazinecarbonyl functional group suggests potential reactivity with various electrophiles and nucleophiles, which could be useful in further chemical transformations.

Synthesis Analysis

The synthesis of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate involves the use of N-Boc piperazine as a starting material. The hydrazide derivative is synthesized and characterized by various spectroscopic methods, including FT-IR, 1H & 13C NMR, and LCMS. The synthesis process is not detailed in the provided data, but it is clear that the compound is part of a series of derivatives that have been successfully synthesized and characterized .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate has been confirmed by single crystal X-ray diffraction analysis. The molecule is described as L-shaped, with a twist at a specific carbon atom (C10). This twist likely influences the compound's reactivity and interaction with other molecules. The crystal structure features strong N–H…O hydrogen bonds and other intermolecular interactions such as N–H…N and C–H…N, resulting in a two-dimensional structure .

Chemical Reactions Analysis

While the specific chemical reactions of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate are not detailed in the provided data, the presence of the hydrazinecarbonyl group suggests that it could undergo various chemical reactions. Hydrazine derivatives are known to react with ketones and aldehydes to form hydrazones, which can be further used in the synthesis of heterocyclic compounds. The tert-butyl group could be deprotected under acidic conditions, providing access to the free amine for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate are not explicitly mentioned in the provided data. However, the compound's moderate antibacterial and antifungal activities have been studied, indicating its potential use in the development of new antimicrobial agents. The compound's solubility, melting point, and other physicochemical properties would be important for its practical application in medicinal chemistry and would typically be determined through empirical studies .

Applications De Recherche Scientifique

Synthesis and Characterization

Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate and its derivatives are extensively studied for their synthesis and molecular structure. For instance, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and characterized them using various spectroscopic studies. These compounds were found to have interesting molecular shapes and two-dimensional structures, with applications in antibacterial and antifungal activities (Kulkarni et al., 2016).

Crystallographic Studies

Crystal and molecular structure analyses are crucial aspects of studying tert-butyl piperazine-1-carboxylate derivatives. Mamat et al. (2012) reported on the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, revealing insights into bond lengths and angles, which are essential for understanding the compound's properties (Mamat, Flemming, & Köckerling, 2012).

Antimicrobial and Anthelmintic Activity

Research by Sanjeevarayappa et al. (2015) on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate explored its potential as an antibacterial and anthelmintic agent. The compound exhibited moderate activity in these areas, demonstrating its potential in pharmaceutical applications (Sanjeevarayappa et al., 2015).

Novel Chemistry and Pharmacological Core

Gumireddy et al. (2021) investigated a piperazine derivative with a pharmacologically useful core, highlighting the compound's potential in drug development and therapeutic applications (Gumireddy et al., 2021).

Corrosion Inhibition

In a study by Praveen et al. (2021), a novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, showed significant potential as a corrosion inhibitor for carbon steel in acidic solutions. This highlights an industrial application of the compound beyond its biomedical uses (Praveen et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O3/c1-10(2,3)17-9(16)14-6-4-13(5-7-14)8(15)12-11/h4-7,11H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLULCYVCVDSDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)